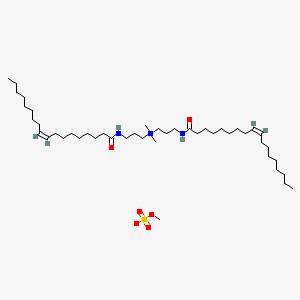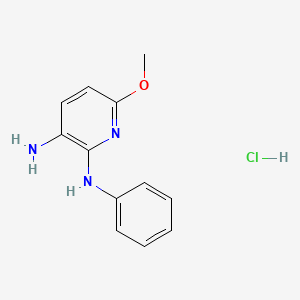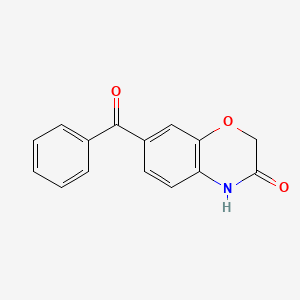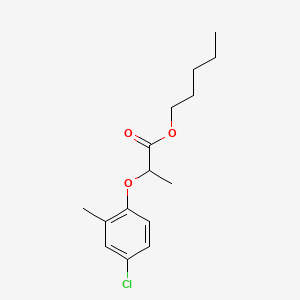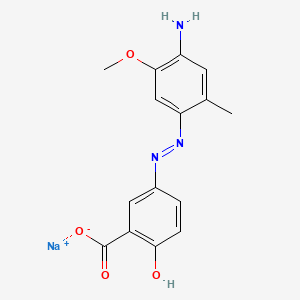
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is commonly used in the textile industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid typically involves the diazotization of 4-amino-2-methoxyaniline followed by coupling with 4-hydroxybenzenesulphonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in dyeing processes. Additionally, the compound’s ability to undergo redox reactions makes it useful in various chemical applications.
Comparison with Similar Compounds
Similar Compounds
3-((4-Amino-2-methoxyphenyl)azo)-5-chloro-4-hydroxybenzenesulphonic acid: Similar in structure but with a chlorine substituent, leading to different chemical properties.
2-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid: Differing in the position of the azo group, affecting its reactivity and applications.
Uniqueness
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
85895-92-7 |
|---|---|
Molecular Formula |
C13H13N3O5S |
Molecular Weight |
323.33 g/mol |
IUPAC Name |
3-[(4-amino-2-methoxyphenyl)diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O5S/c1-21-13-6-8(14)2-4-10(13)15-16-11-7-9(22(18,19)20)3-5-12(11)17/h2-7,17H,14H2,1H3,(H,18,19,20) |
InChI Key |
LTGCMYGQTCMNDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


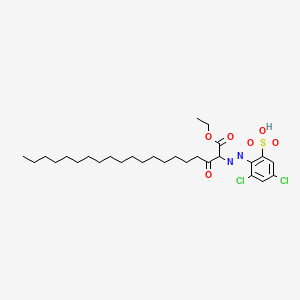
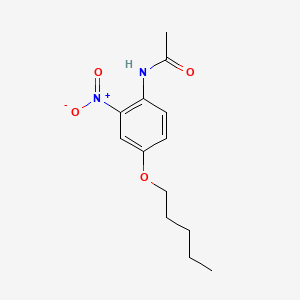
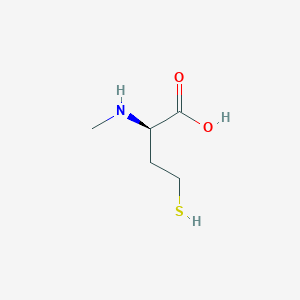
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)


